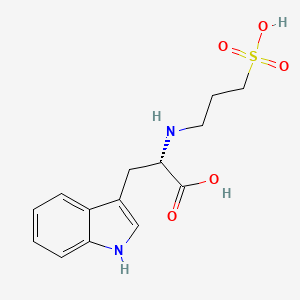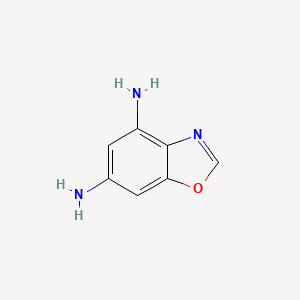
4,6-Benzoxazolediamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,6-Benzoxazolediamine is a heterocyclic aromatic compound that features a benzene ring fused to an oxazole ring with two amine groups at the 4 and 6 positions
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 4,6-Benzoxazolediamine can be synthesized through various methods. One common approach involves the condensation of o-phenylenediamine with o-aminophenol in the presence of S-methylisothioamide hydroiodides on silica gel under microwave irradiation . This method offers high yields, short reaction times, and easy work-up compared to conventional reflux conditions.
Industrial Production Methods: In industrial settings, the synthesis of this compound often involves the reaction of 2-aminophenol with aldehydes, acids, or their derivatives under different reaction conditions and catalysts, such as nanocatalysts, metal catalysts, and ionic liquid catalysts . These methods are optimized for large-scale production, ensuring efficiency and cost-effectiveness.
Analyse Des Réactions Chimiques
Types of Reactions: 4,6-Benzoxazolediamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Electrophilic substitution reactions can introduce various functional groups onto the benzoxazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.
Major Products: The major products formed from these reactions include quinone derivatives, amine derivatives, and substituted benzoxazoles, which have diverse applications in medicinal chemistry and materials science .
Applications De Recherche Scientifique
4,6-Benzoxazolediamine has a wide range of scientific research applications, including:
Mécanisme D'action
The mechanism of action of 4,6-Benzoxazolediamine involves its interaction with various molecular targets and pathways. For instance, some derivatives of this compound have been shown to inhibit the activity of specific enzymes, such as SIRT1, leading to apoptosis in cancer cells . The compound’s planar structure allows it to efficiently interact with biological targets through π-π stacking and hydrogen bonding interactions .
Comparaison Avec Des Composés Similaires
Benzimidazole: Similar in structure but contains an imidazole ring instead of an oxazole ring.
Benzisoxazole: Contains an isoxazole ring and is used in the synthesis of various pharmaceuticals.
Benzothiazole: Features a thiazole ring and is known for its applications in the development of anticancer and antimicrobial agents.
Uniqueness: 4,6-Benzoxazolediamine is unique due to its specific substitution pattern and the presence of two amine groups, which confer distinct chemical reactivity and biological activity compared to other benzoxazole derivatives .
Propriétés
Numéro CAS |
705927-45-3 |
|---|---|
Formule moléculaire |
C7H7N3O |
Poids moléculaire |
149.15 g/mol |
Nom IUPAC |
1,3-benzoxazole-4,6-diamine |
InChI |
InChI=1S/C7H7N3O/c8-4-1-5(9)7-6(2-4)11-3-10-7/h1-3H,8-9H2 |
Clé InChI |
GQRKKORWAOWESW-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C=C2C(=C1N)N=CO2)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1,4,8,11-Tetraazabicyclo[9.5.2]octadecane](/img/structure/B12533368.png)
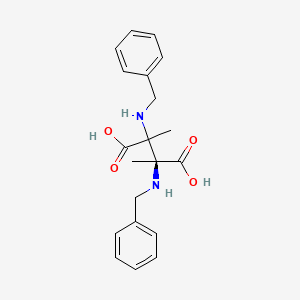

![N-(5-Bromopyridin-2-yl)-N'-[(2,6-difluorophenyl)methyl]thiourea](/img/structure/B12533378.png)
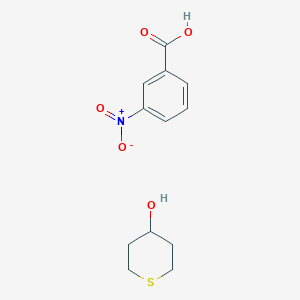
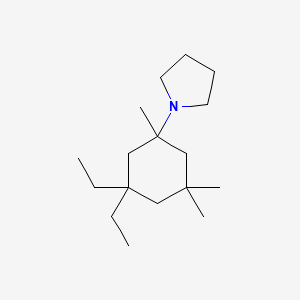
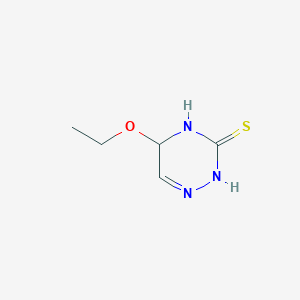
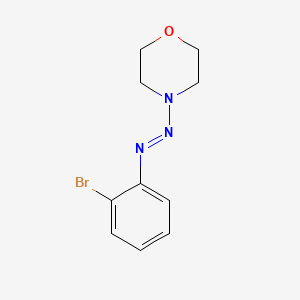
![3-(Pyridin-4-yl)-1H-naphtho[2,1-b]pyran-1-one](/img/structure/B12533390.png)

![Carbamic acid, [(4-methylphenyl)sulfonyl]-, 2-propenyl ester](/img/structure/B12533412.png)
![N-[(S)-(4-Methyl-2,5-dioxoimidazolidin-4-yl)(phenyl)methyl]acetamide](/img/structure/B12533413.png)
